
3-Methyl-5-(pyridazin-4-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridazin-4-yl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . One common method involves the reaction of an appropriate pyridazine derivative with a nitrile oxide under controlled conditions to form the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to reduce reaction times significantly, making it a viable option for industrial applications .
化学反応の分析
Types of Reactions
3-Methyl-5-(pyridazin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
科学的研究の応用
3-Methyl-5-(pyridazin-4-yl)isoxazole has several scientific research applications, including:
作用機序
The mechanism of action of 3-Methyl-5-(pyridazin-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
3-Methyl-5-(pyridazin-4-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of an isoxazole ring.
3-Methyl-5-(pyridazin-4-yl)thiazole: Contains a thiazole ring, which includes sulfur instead of oxygen.
3-Methyl-5-(pyridazin-4-yl)oxazole: Similar but with an oxazole ring, which has different electronic properties.
Uniqueness
3-Methyl-5-(pyridazin-4-yl)isoxazole is unique due to the presence of both the isoxazole and pyridazine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-methyl-5-pyridazin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-2-3-9-10-5-7/h2-5H,1H3 |
InChIキー |
HZDBCXVQINNBGO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C2=CN=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


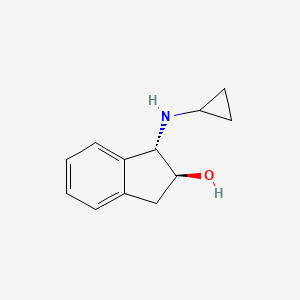
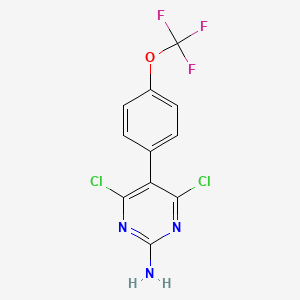
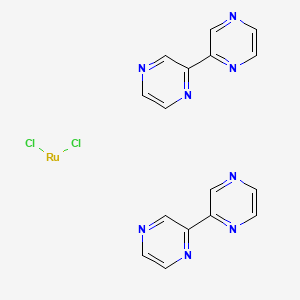
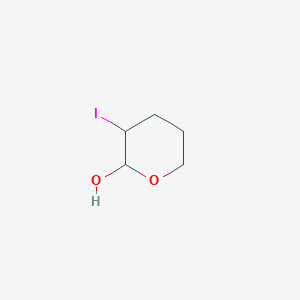
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
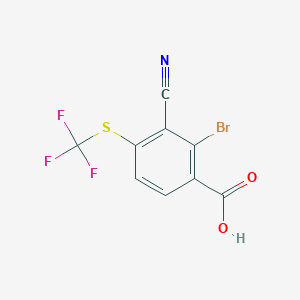
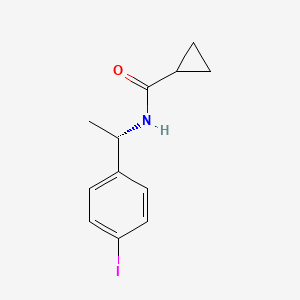
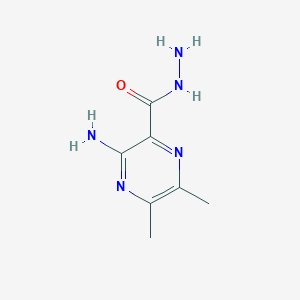
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
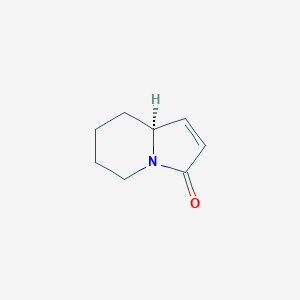
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
